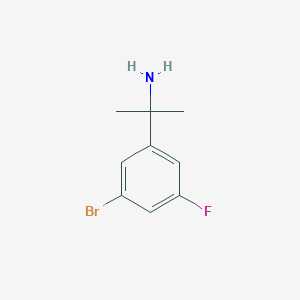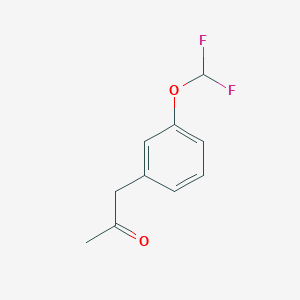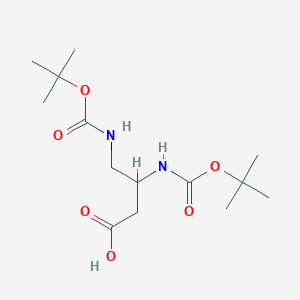
3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid is a compound that belongs to the class of tert-butoxycarbonyl (Boc)-protected amino acids. These compounds are widely used in organic synthesis, particularly in peptide synthesis, due to their stability and ease of removal under mild conditions. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of the amino groups with tert-butoxycarbonyl (Boc) groups. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation . The use of flow microreactors allows for continuous production, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. This reaction yields the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: EDCI or DCC with HOBt or HOAt in an organic solvent like DMF or DCM.
Major Products Formed
Deprotection: Free amino acid.
Coupling: Peptides or peptide derivatives.
Scientific Research Applications
3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The Boc group protects the amino function during the synthesis, which can be removed later to yield the free peptide.
Drug Development: The compound is used in the synthesis of peptide-based drugs and drug candidates.
Mechanism of Action
The mechanism of action of 3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino functions during the synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Boc groups can be removed under acidic conditions to yield the free amino acid or peptide. The compound itself does not have a specific biological target or pathway, as its primary function is to serve as a synthetic intermediate .
Comparison with Similar Compounds
3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid can be compared with other Boc-protected amino acids, such as:
4-((tert-butoxycarbonyl)amino)butanoic acid: Similar in structure but with only one Boc-protected amino group.
N-Boc-cis-4-N-Fmoc-amino-L-proline: Another Boc-protected amino acid used in peptide synthesis, but with a different amino acid backbone.
The uniqueness of this compound lies in its dual Boc protection, which provides additional stability and protection during complex synthetic processes.
Properties
Molecular Formula |
C14H26N2O6 |
|---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-9(7-10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18) |
InChI Key |
WXIKLXCKNZLDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



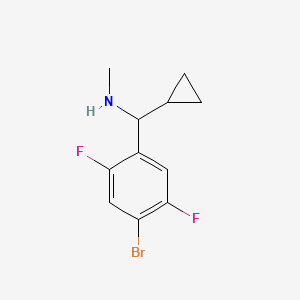
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13537527.png)


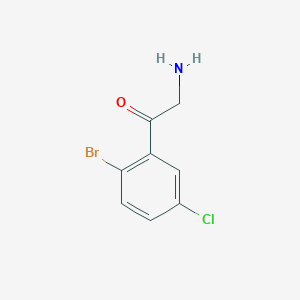
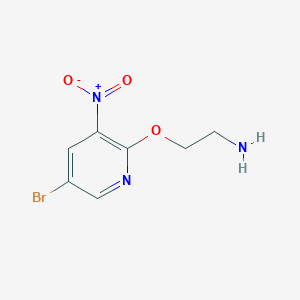
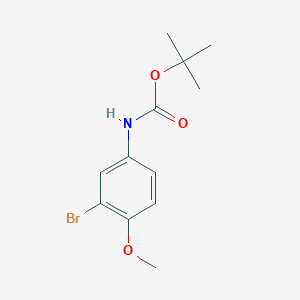
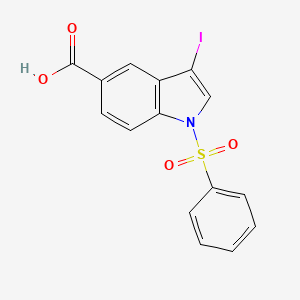

![dispiro[2.0.3^{4}.1^{3}]octane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13537549.png)
